molecular formula C11H13Cl B3332807 1-(Chloromethyl)-3-(cyclopropylmethyl)benzene CAS No. 921602-55-3

1-(Chloromethyl)-3-(cyclopropylmethyl)benzene

Cat. No. B3332807
M. Wt: 180.67 g/mol
InChI Key: KKIVLFVAXZOGJI-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a solution of [3-(cyclopropylmethyl)phenyl]methanol (1.67 g, 10.3 mmol) in carbon tetrachloride (100 mL) was added polystyrene bound triphenyl phosphine (2.15 mmol/g, 9.57 g, 20.6 mmol). After stirring at 100° C. overnight the resin was filtered of and the solvent was removed under vacuum to afford the desired product.
Name
[3-(cyclopropylmethyl)phenyl]methanol
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5]2[CH:6]=[C:7]([CH2:11]O)[CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:33]>>[Cl:33][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH2:4][CH:1]2[CH2:3][CH2:2]2)[CH:6]=1

Inputs

Step One
Name
[3-(cyclopropylmethyl)phenyl]methanol
Quantity
1.67 g
Type
reactant
Smiles
C1(CC1)CC=1C=C(C=CC1)CO
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
9.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at 100° C. overnight the resin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered of and the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=CC(=CC=C1)CC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.